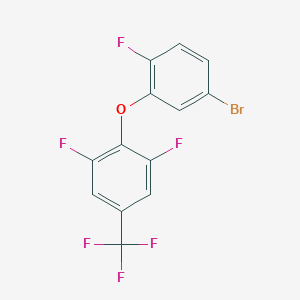![molecular formula C28H31BrN4O2 B14091684 2-Amino-5-bromo-3',6'-bis(diethylamino)-2,3-dihydrospiro[isoindole-1,9'-xanthene]-3-one](/img/structure/B14091684.png)
2-Amino-5-bromo-3',6'-bis(diethylamino)-2,3-dihydrospiro[isoindole-1,9'-xanthene]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-bromo-3’,6’-bis(diethylamino)-2,3-dihydrospiro[isoindole-1,9’-xanthene]-3-one is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is part of the xanthene dye family, which is widely used in biological staining and fluorescence microscopy due to its intense fluorescence properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-3’,6’-bis(diethylamino)-2,3-dihydrospiro[isoindole-1,9’-xanthene]-3-one typically involves the reaction of rhodamine B with aniline in the presence of a base such as sodium carbonate. The reaction is carried out in ethanol at a controlled temperature of 30-40°C. After the reaction, the product is filtered, washed with ethanol, and dried to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-bromo-3’,6’-bis(diethylamino)-2,3-dihydrospiro[isoindole-1,9’-xanthene]-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or iodine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various halogenated derivatives.
Applications De Recherche Scientifique
2-Amino-5-bromo-3’,6’-bis(diethylamino)-2,3-dihydrospiro[isoindole-1,9’-xanthene]-3-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various chemical assays and analytical techniques.
Biology: Employed in fluorescence microscopy for staining biological samples, allowing for the visualization of cellular structures and processes.
Medicine: Investigated for potential use in diagnostic imaging and as a marker in therapeutic research.
Industry: Utilized in the manufacturing of fluorescent inks and dyes for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Amino-5-bromo-3’,6’-bis(diethylamino)-2,3-dihydrospiro[isoindole-1,9’-xanthene]-3-one involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are due to its ability to absorb light at specific wavelengths and emit light at a different wavelength. This property is exploited in various imaging and diagnostic techniques. The molecular targets and pathways involved in its action are primarily related to its ability to bind to specific cellular components, enhancing their visibility under fluorescence microscopy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodamine B: A closely related compound with similar fluorescence properties but different structural features.
Fluorescein: Another xanthene dye with distinct absorption and emission spectra.
Eosin: A brominated xanthene dye used in histology for staining tissues.
Uniqueness
2-Amino-5-bromo-3’,6’-bis(diethylamino)-2,3-dihydrospiro[isoindole-1,9’-xanthene]-3-one is unique due to its specific structural configuration, which imparts distinct fluorescence characteristics. Its ability to undergo various chemical modifications also makes it versatile for different applications in scientific research and industry.
Propriétés
Formule moléculaire |
C28H31BrN4O2 |
|---|---|
Poids moléculaire |
535.5 g/mol |
Nom IUPAC |
2-amino-6-bromo-3',6'-bis(diethylamino)spiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C28H31BrN4O2/c1-5-31(6-2)19-10-13-23-25(16-19)35-26-17-20(32(7-3)8-4)11-14-24(26)28(23)22-12-9-18(29)15-21(22)27(34)33(28)30/h9-17H,5-8,30H2,1-4H3 |
Clé InChI |
YIVMTMFJBLPKQE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)Br)C(=O)N3N)C5=C(O2)C=C(C=C5)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2-chlorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14091601.png)
![1-(2,5-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091603.png)
![7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,9,10,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B14091608.png)
![3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine;dihydrobromide](/img/structure/B14091613.png)

![Methyl [(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate](/img/structure/B14091625.png)
![7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091626.png)
![8-bromo-N-[(2-fluoro-6-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14091629.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one](/img/structure/B14091630.png)


![2-(3-Methoxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091645.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091648.png)
![(2Z)-2-[(1-benzyl-3,4-dihydro-2H-pyridin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B14091653.png)
